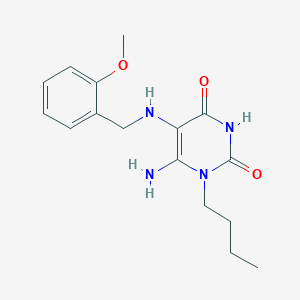

6-Amino-1-butyl-5-(2-methoxy-benzylamino)-1H-pyrimidine-2,4-dione

CAS No.: 571149-78-5

Cat. No.: VC6070297

Molecular Formula: C16H22N4O3

Molecular Weight: 318.377

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 571149-78-5 |

|---|---|

| Molecular Formula | C16H22N4O3 |

| Molecular Weight | 318.377 |

| IUPAC Name | 6-amino-1-butyl-5-[(2-methoxyphenyl)methylamino]pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C16H22N4O3/c1-3-4-9-20-14(17)13(15(21)19-16(20)22)18-10-11-7-5-6-8-12(11)23-2/h5-8,18H,3-4,9-10,17H2,1-2H3,(H,19,21,22) |

| Standard InChI Key | FLSNRHFZAAEVJQ-UHFFFAOYSA-N |

| SMILES | CCCCN1C(=C(C(=O)NC1=O)NCC2=CC=CC=C2OC)N |

Introduction

Chemical Identity and Structural Characteristics

6-Amino-1-butyl-5-(2-methoxy-benzylamino)-1H-pyrimidine-2,4-dione is a heterocyclic organic compound belonging to the pyrimidinedione family. Its molecular formula is CHNO, with a molecular weight of 318.38 g/mol. The compound features a pyrimidine-2,4-dione core substituted at positions 1, 5, and 6:

-

Position 1: A butyl group (-CH)

-

Position 5: A 2-methoxy-benzylamino group (-NH-CH-CH-OCH)

-

Position 6: An amino group (-NH)

The 2-methoxy substitution on the benzyl ring distinguishes this compound from simpler analogs like 6-amino-5-benzylamino-1-butylpyrimidine-2,4-dione (CAS 721415-06-1) . The methoxy group enhances electron density, potentially influencing solubility and receptor-binding interactions .

Table 1: Comparative Molecular Properties of Pyrimidinedione Analogs

Synthesis and Manufacturing Pathways

The synthesis of pyrimidinedione derivatives typically involves cyclocondensation or multi-step functionalization strategies. For 6-amino-1-butyl-5-(2-methoxy-benzylamino)-1H-pyrimidine-2,4-dione, a plausible route includes:

Key Synthetic Steps

-

Core Formation: Reacting 6-aminouracil with butyl iodide under basic conditions to introduce the 1-butyl group .

-

Benzylamination: Coupling the intermediate with 2-methoxy-benzylamine via nucleophilic substitution or reductive amination .

-

Purification: Chromatographic techniques to isolate the target compound, as reported for analogs in .

Reaction Optimization

-

Microwave Irradiation: Reduces reaction times from hours to minutes, as demonstrated in pyrimido-diazepine syntheses .

-

Catalysts: Palladium or copper catalysts enhance coupling efficiency for arylaminations .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

-

LogP: Estimated at 1.8 (moderate lipophilicity due to the butyl chain) .

-

Aqueous Solubility: Limited (<1 mg/mL at pH 7.4), necessitating formulation aids like cyclodextrins .

Spectroscopic Data

-

NMR:

Comparative Analysis with Structural Analogs

Table 2: Biological Activities of Pyrimidinedione Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume